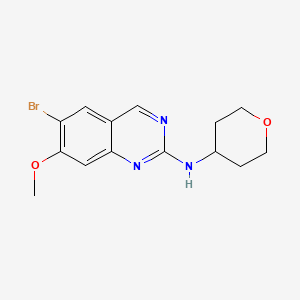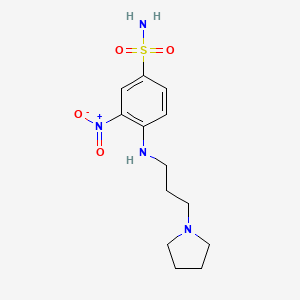
3-Nitro-4-(3-pyrrolidin-1-ylpropylamino)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitro-4-(3-pyrrolidin-1-ylpropylamino)benzenesulfonamide is an organic compound that belongs to the class of phenylpyrrolidines This compound contains a benzene ring linked to a pyrrolidine ring through a carbon-nitrogen bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-4-(3-pyrrolidin-1-ylpropylamino)benzenesulfonamide typically involves the following steps:
Sulfonation: The sulfonamide group is introduced by reacting the nitrobenzene derivative with chlorosulfonic acid, followed by the addition of ammonia or an amine to form the sulfonamide.
Pyrrolidine Substitution: The final step involves the substitution of the nitro group with a pyrrolidin-1-ylpropylamino group. This is typically achieved through nucleophilic substitution reactions using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Nitro-4-(3-pyrrolidin-1-ylpropylamino)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives, depending on the reducing agents and conditions used.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, amines, and other nucleophiles.
Major Products Formed
The major products formed from these reactions include amino derivatives, reduced sulfonamides, and various substituted phenylpyrrolidines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Nitro-4-(3-pyrrolidin-1-ylpropylamino)benzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Nitro-4-(3-pyrrolidin-1-ylpropylamino)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro and sulfonamide groups play a crucial role in its binding affinity and specificity. The compound may inhibit the activity of certain enzymes or modulate receptor functions, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Nitro-4-(2-oxo-pyrrolidin-1-yl)-benzenesulfonamide
- 4-Nitro-N-(3-oxo-3-(pyrrolidin-1-yl)propyl)benzenesulfonamide
Uniqueness
3-Nitro-4-(3-pyrrolidin-1-ylpropylamino)benzenesulfonamide is unique due to its specific substitution pattern and the presence of both nitro and sulfonamide groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H20N4O4S |
|---|---|
Molecular Weight |
328.39 g/mol |
IUPAC Name |
3-nitro-4-(3-pyrrolidin-1-ylpropylamino)benzenesulfonamide |
InChI |
InChI=1S/C13H20N4O4S/c14-22(20,21)11-4-5-12(13(10-11)17(18)19)15-6-3-9-16-7-1-2-8-16/h4-5,10,15H,1-3,6-9H2,(H2,14,20,21) |
InChI Key |
ZZBIFQAUUIPOTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCCNC2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


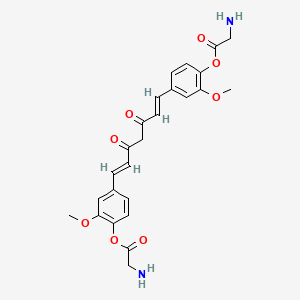

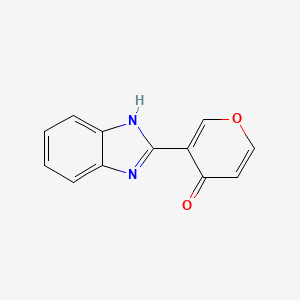

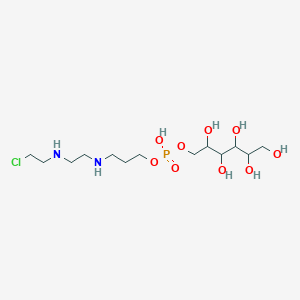
![3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine Hydrochloride](/img/structure/B13866483.png)
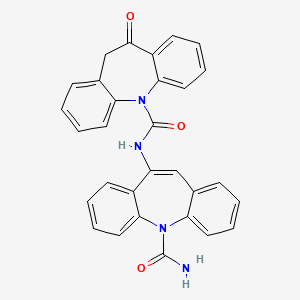
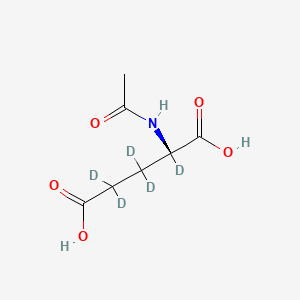
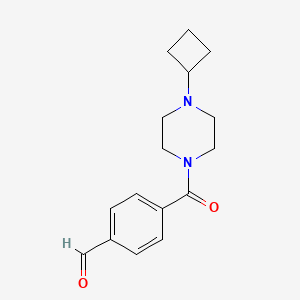

![Tert-butyl 7-[4-(4-fluorophenyl)-2-(methanesulfonamido)-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13866508.png)
![2-Bromo-4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol](/img/structure/B13866516.png)

